molecular formula C8H10N2O2 B1401660 4,6-Dimethoxy-2-vinylpyrimidine CAS No. 850234-80-9

4,6-Dimethoxy-2-vinylpyrimidine

Cat. No. B1401660
M. Wt: 166.18 g/mol
InChI Key: RVXNNXWHBOTAFA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-vinylpyrimidine is a chemical compound with the molecular formula C8H10N2O2 . It is used as an intermediate in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-vinylpyrimidine consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6 and a vinyl group at position 2 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • 4,6-Dimethoxy-2-vinylpyrimidine plays a significant role in synthetic chemistry. Research has shown its utility in the synthesis of various compounds. For instance, reactions involving iodopyrimidines with vinyl acetate in the presence of palladium catalysts result in good yields of corresponding vinylpyrimidines (Arai & Daves, 1978). These reactions are essential for creating specific pyrimidine derivatives used in a range of chemical processes.

Crystal Structure and Hydrogen Bonding

  • The study of hydrogen bonding in related pyrimidine derivatives like 2-amino-4,6-dimethoxy-5-nitropyrimidine has provided insights into the formation of hydrogen-bonded sheets and their crystal structures (Glidewell et al., 2003). Understanding these structures is crucial in materials science and crystal engineering.

Environmental and Green Chemistry Applications

  • Research has been conducted to create environmentally friendly synthetic processes for derivatives of 4,6-dimethoxy-2-vinylpyrimidine. A study demonstrated a green synthesis method using chloromethane instead of more toxic agents, highlighting the potential for safer, more sustainable chemical manufacturing processes (Guan et al., 2020).

Applications in Coordination Chemistry

  • Studies have shown the use of similar pyrimidine compounds in the formation of coordination polymers and networks. For example, luminescent homochiral silver(I) lamellar coordination networks have been constructed using related compounds, indicating potential applications in materials science and photonics (Wu, Ngo, & Lin, 2004).

Electrochemical Applications

  • Research has explored the electrochemical properties of similar pyrimidine derivatives, providing insights into their potential applications in electrochemistry and sensor technology (Peressini et al., 2002).

Safety And Hazards

The safety data sheet for 4,6-Dimethoxy-2-vinylpyrimidine indicates that it has some hazards associated with it. It is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-ethenyl-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNNXWHBOTAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856232
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-vinylpyrimidine

CAS RN

850234-80-9
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Tong, Y Zhang, C Qin, Y Fu, Y Liu, H Li… - Organic Chemistry …, 2018 - pubs.rsc.org
Alkenylazaarenes as a novel class of dipolarophiles for 1,3-dipolar cycloaddition (1,3-DC) with nitrones was reported. A regioselectivity-switchable synthesis of multisubstituted …
Number of citations: 13 pubs.rsc.org

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